molecular formula C7H10 B14482663 Bicyclo[4.1.0]hept-1(6)-ene CAS No. 66235-54-9

Bicyclo[4.1.0]hept-1(6)-ene

Cat. No.: B14482663
CAS No.: 66235-54-9
M. Wt: 94.15 g/mol
InChI Key: BSMJUXOCYDDVQP-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hept-1(6)-ene, also known as norcarane, is a bicyclic hydrocarbon with the molecular formula C₇H₁₀. This compound is characterized by its unique structure, which consists of a cyclohexene ring fused to a cyclopropane ring. The compound is of significant interest in organic chemistry due to its strained ring system and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]hept-1(6)-ene can be synthesized through several methods. One common approach involves the photochemical reaction of bicyclo[2.2.2]oct-5-en-2-ones. This reaction typically involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis in benzene upon high-pressure mercury lamp irradiation . Another method involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hept-1(6)-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of less strained bicyclic compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of bicyclo[4.1.0]heptane-2,4,5-triones, while reduction can yield less strained bicyclic hydrocarbons .

Scientific Research Applications

Bicyclo[4.1.0]hept-1(6)-ene has several scientific research applications:

    Chemistry: The compound is used as a model system to study strained ring systems and their reactivity.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound’s derivatives are investigated for potential pharmaceutical applications.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]hept-1(6)-ene involves its ability to undergo various chemical transformations due to the strain in its ring system. This strain makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring structure.

    Bicyclo[3.1.0]hexane: A smaller bicyclic compound with a similar strained ring system.

    Bicyclo[2.2.2]octane: A larger bicyclic compound with three fused rings.

Uniqueness

Bicyclo[4.1.0]hept-1(6)-ene is unique due to its specific ring strain and reactivity. Its structure allows for a wide range of chemical transformations that are not as easily achieved with other bicyclic compounds. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

66235-54-9

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

bicyclo[4.1.0]hept-1(6)-ene

InChI

InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-5H2

InChI Key

BSMJUXOCYDDVQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C2

Origin of Product

United States

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